N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-24(20-11-5-2-6-12-20)25-15-16-26-17-23(21-13-7-8-14-22(21)26)28-18-19-9-3-1-4-10-19/h1-14,17H,15-16,18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGYLXSQREJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation is a well-known reaction that involves the cyclization of phenylhydrazines with ketones under acidic conditions to form indoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Compounds:
- N-[2-(1H-Indol-3-yl)ethyl]benzamide (CAS 4753-09-7): Lacks the benzylsulfanyl group but shares the indole-ethyl-benzamide backbone. Demonstrated activity in blocking melatonin-induced synchronization in P. falciparum cultures, though it cannot modulate the parasite cycle independently .
- 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide: Features a methyl-substituted indole and isobutyryl group on the benzamide.
Structural-Activity Relationship (SAR):
- The benzylsulfanyl group in the target compound may improve binding to parasitic or cellular targets by introducing steric bulk or sulfur-mediated interactions.
- Methyl or halogen substitutions on the indole ring (e.g., 5-methyl in ) could alter pharmacokinetics or potency.
Comparison with Sigma Receptor-Targeting Benzamides
Key Compounds:
- [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): A radioiodinated benzamide with high affinity for sigma receptors (Kd = 5.80 nM for sigma-1). Used in imaging and inhibiting prostate cancer xenografts .
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Contains a dimethoxyphenyl group instead of indole. Synthesized in 80% yield; structural simplicity may limit receptor selectivity compared to indole derivatives .
Key Differences:
- The target compound’s indole-sulfanyl moiety likely engages different binding pockets compared to the methoxy or iodo groups in sigma receptor ligands.
- Piperidinyl chains (e.g., in ) enhance sigma receptor affinity, whereas the ethylamine chain in the target compound may favor alternative targets.
Comparison with Antioxidant Benzamides
Key Compound:
SAR Insights:
- The target compound lacks hydroxyl groups, suggesting it is unlikely to share strong antioxidant properties. However, the benzylsulfanyl group may confer redox-modulating effects distinct from phenolic antioxidants.
Comparison with Antiparasitic Benzamides
Key Compound:
Contrast with Target Compound:
- The target compound’s indole-sulfanyl structure differs from Nitazoxanide’s thiazole-nitro motif, implying distinct mechanisms of action. Indole derivatives in target melatonin pathways, whereas Nitazoxanide acts via energy metabolism interference.
Comparison with Antimicrobial/Anticancer Benzamides
Key Compounds:
- N-{2-[3-Chloro-2-oxo-4-styrylazetidin-1-ylamino]-2-oxoethyl}benzamide (17): Shows anticancer activity against MCF7 breast cancer cells. The styryl and azetidinone groups enhance cytotoxicity .
- N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide: Contains a benzodioxin and trifluoromethyl group. Structural complexity may improve binding to therapeutic targets .
SAR Insights:
- Azetidinone and trifluoromethyl groups enhance anticancer activity via increased membrane permeability or target inhibition .
- The target compound’s benzylsulfanyl group may similarly improve bioavailability or target engagement.
Biological Activity
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an indole derivative with a benzamide precursor. The general synthetic route can be outlined as follows:
- Preparation of Indole Derivative : The indole moiety is synthesized through standard reactions involving cyclization of appropriate precursors.
- Benzamide Formation : The benzamide structure is formed via acylation reactions.
- Coupling Reaction : The final product is obtained by coupling the indole derivative with the benzamide, often using coupling agents to facilitate the reaction.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance, it was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. For example, a study reported an IC50 of approximately 10 µM against HepG2 cells, which signifies effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10 |
| MCF-7 | 15 |
The mechanism through which this compound exerts its anticancer effects appears to involve:
-
Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, with early apoptotic markers significantly elevated.
"The compound increased early apoptosis from 0.29% to 19.61% in treated HepG2 cells" .
- Cell Cycle Arrest : Studies indicated that the compound caused G1/S phase arrest in cancer cells, suggesting interference with cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
- Fungal Inhibition : It showed significant inhibitory effects against fungal strains such as Candida albicans and Aspergillus niger, with inhibition rates exceeding 70%.
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Candida albicans | 75 |
| Aspergillus niger | 80 |
Study on HepG2 Cells
A detailed study focused on the effects of this compound on HepG2 cells revealed:
- Cytotoxicity Assessment : The compound was tested at various concentrations to determine its cytotoxic effects.
- Flow Cytometry Analysis : Results indicated a significant increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.
Study on Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of the compound against several bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) : Determined for various pathogens, highlighting its efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, benzamide carbonyl at δ 165–170 ppm).
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹).
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₁N₂OS: 393.14).
- Elemental analysis : Ensures stoichiometric purity (C, H, N, S percentages) .
How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Q. Advanced
- Substituent variation : Modify the benzylsulfanyl group (e.g., electron-withdrawing vs. donating groups) to assess effects on target binding .
- Linker optimization : Test ethyl vs. propyl spacers to balance flexibility and steric hindrance.
- Biological assays :
- Data analysis : Use molecular docking to correlate substituent effects with binding affinity to targets like protein kinases .
How do crystallographic data inform conformational analysis and solid-state properties of benzamide derivatives?
Q. Advanced
- Crystal structure determination : X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups).
- Polymorphism screening : Identify stable crystalline forms via solvent recrystallization (e.g., methanol vs. acetonitrile).
- Thermal analysis : Differential scanning calorimetry (DSC) detects melting points and phase transitions, critical for formulation stability .
How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?
Q. Advanced
- Metabolic stability : Assess hepatic metabolism using microsomal assays (e.g., CYP450 inhibition).
- Solubility enhancement : Formulate with cyclodextrins or lipid-based carriers to improve bioavailability .
- Dose-response studies : Compare in vitro IC₅₀ with in vivo effective doses, adjusting for plasma protein binding and tissue distribution .
What strategies are effective for synthesizing heterocyclic analogs of this compound, and how do they impact bioactivity?
Q. Advanced
- Heterocycle substitution : Replace indole with pyrrole or thiophene to alter electron density and binding affinity.
- Ring fusion : Synthesize bicyclic derivatives (e.g., indolo[2,3-b]quinoxaline) to enhance planar stacking with DNA or proteins.
- Activity correlation : Test modified analogs in apoptosis assays (e.g., caspase-3 activation) to link structural changes to efficacy .
What methodological considerations are critical for scaling up the synthesis of this compound for preclinical studies?
Q. Basic
- Batch vs. flow chemistry : Optimize reaction time and heat transfer in flow reactors for reproducibility.
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Quality control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity at each step .
How can computational methods guide the design of derivatives with improved target selectivity?
Q. Advanced
- Molecular dynamics simulations : Predict binding modes to off-target proteins (e.g., hERG channels) to reduce cardiotoxicity .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
- ADMET prediction : Use QSAR models to estimate absorption, distribution, and toxicity profiles early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
